molecular formula C14H11Cl2NO2 B14430363 2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide CAS No. 79115-35-8

2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide

Cat. No.: B14430363
CAS No.: 79115-35-8
M. Wt: 296.1 g/mol
InChI Key: OTJKGYCJALAOOX-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a hydroxy group, and a 3-methylphenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amide group to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a solvent like ethanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine or dechlorinated product.

    Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorine atoms and the amide group can participate in various chemical interactions. These interactions can affect the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(3-methylphenyl)benzamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    2,4-Dichloro-N-hydroxybenzamide: Lacks the 3-methylphenyl group, which may influence its chemical properties and applications.

    N-hydroxy-N-(3-methylphenyl)benzamide:

Uniqueness

2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and a hydroxy group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and development.

Properties

CAS No.

79115-35-8

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2,4-dichloro-N-hydroxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-9-3-2-4-11(7-9)17(19)14(18)12-6-5-10(15)8-13(12)16/h2-8,19H,1H3

InChI Key

OTJKGYCJALAOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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